molecular formula C19H24F3N3O3S B2429838 N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034584-05-7

N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2429838
CAS RN: 2034584-05-7
M. Wt: 431.47
InChI Key: NNLPDYJCGQAQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H24F3N3O3S and its molecular weight is 431.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Drug Design

  • The compound is structurally similar to molecules that have been studied for their interactions with cannabinoid receptors, which are important for drug discovery in treating conditions like pain, obesity, and neurological disorders. For instance, research on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has contributed to understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which is crucial for designing drugs with fewer side effects (Shim et al., 2002).

Synthetic Methodologies

  • The compound's synthetic relatives have been developed through novel synthetic approaches, enhancing the repertoire of methodologies available for creating oxalamide and related structures. For example, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, providing a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, which are important in medicinal chemistry (Mamedov et al., 2016).

Pharmacological Studies

  • Related compounds have been evaluated for their pharmacological properties, such as the inhibition of soluble epoxide hydrolase, which is implicated in various diseases including hypertension, inflammation, and pain. This research could guide the development of new therapeutic agents targeting similar pathways (Thalji et al., 2013).

Quantum Chemical and Molecular Dynamics Simulations

  • Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives, predicting their inhibition efficiencies on the corrosion of metals. Such studies provide insights into the physicochemical properties and potential applications of these compounds in non-biological fields, demonstrating the versatility of piperidine derivatives in scientific research (Kaya et al., 2016).

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O3S/c20-19(21,22)28-16-3-1-14(2-4-16)24-18(27)17(26)23-11-13-5-8-25(9-6-13)15-7-10-29-12-15/h1-4,13,15H,5-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLPDYJCGQAQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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